molecular formula C8H13NO2 B13641013 (5-(Ethoxymethyl)furan-2-yl)methanamine

(5-(Ethoxymethyl)furan-2-yl)methanamine

Cat. No.: B13641013
M. Wt: 155.19 g/mol
InChI Key: NTRQSECNFZSLNK-UHFFFAOYSA-N
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Description

(5-(Ethoxymethyl)furan-2-yl)methanamine is an organic compound with the molecular formula C8H13NO2 It is a derivative of furan, a heterocyclic organic compound, and contains an ethoxymethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Ethoxymethyl)furan-2-yl)methanamine typically involves the reaction of 5-(ethoxymethyl)furan-2-carboxaldehyde with an amine source. One common method is the reductive amination of 5-(ethoxymethyl)furan-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine. The reaction is usually carried out in a solvent like ethanol under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(5-(Ethoxymethyl)furan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanic acids.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Furanic acids.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(5-(Ethoxymethyl)furan-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-(Ethoxymethyl)furan-2-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s furan ring and amine group can form hydrogen bonds and other interactions with target molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • (5-Phenylfuran-2-yl)methanamine
  • (5-(Pyridin-3-yl)furan-2-yl)methanamine
  • (5-(p-Tolyl)furan-2-yl)methanamine

Uniqueness

(5-(Ethoxymethyl)furan-2-yl)methanamine is unique due to the presence of the ethoxymethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it distinct from other furan derivatives that may lack this functional group .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

[5-(ethoxymethyl)furan-2-yl]methanamine

InChI

InChI=1S/C8H13NO2/c1-2-10-6-8-4-3-7(5-9)11-8/h3-4H,2,5-6,9H2,1H3

InChI Key

NTRQSECNFZSLNK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC=C(O1)CN

Origin of Product

United States

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